molecular formula C17H20FNO2 B2610758 1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide CAS No. 2097933-14-5

1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide

Cat. No.: B2610758
CAS No.: 2097933-14-5
M. Wt: 289.35
InChI Key: UDXMYMXRFLZPNK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide (CAS 2097933-14-5) is a synthetic organic compound with a molecular formula of C17H20FNO2 and a molecular weight of 289.34 g/mol . This reagent features a cyclopropane-1-carboxamide core substituted with a 4-fluorophenyl group and a complex (1-hydroxycyclohex-2-en-1-yl)methyl moiety, contributing to its unique three-dimensional structure and potential for diverse interactions in research settings . The presence of both the fluorophenyl group and the hydroxycyclohexenyl group suggests potential applications in medicinal chemistry and drug discovery, particularly in the synthesis and development of novel pharmacologically active molecules . The compound's structural complexity, including hydrogen bond donor and acceptor sites, makes it a valuable intermediate for exploring structure-activity relationships (SAR) and for use in high-throughput screening campaigns. It is supplied for non-human research applications only. Strictly for research use in laboratory settings. Not intended for diagnostic, therapeutic, or personal use. Researchers can inquire for detailed pricing, availability, and custom synthesis options.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c18-14-6-4-13(5-7-14)17(10-11-17)15(20)19-12-16(21)8-2-1-3-9-16/h2,4-8,21H,1,3,9-12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMYMXRFLZPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide, with the CAS number 2097933-14-5, is a chemical compound exhibiting potential biological activity. Its molecular formula is C17H20FNO2C_{17}H_{20}FNO_2 and it has a molecular weight of 289.34 g/mol. This compound features a unique structure that may contribute to its biological properties.

Chemical Structure

The compound consists of a cyclopropane carboxamide linked to a hydroxycyclohexene and a fluorophenyl group. The specific arrangement of these functional groups is crucial for its biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing physiological responses such as pain perception or inflammation.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound:

  • Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in animal models, indicating possible applications in treating inflammatory diseases.

Toxicological Profile

The safety profile of this compound is also an area of research:

  • Acute Toxicity : Toxicity studies have classified the compound as harmful if ingested, with potential skin irritation noted in laboratory settings .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces inflammation in animal models
Enzyme InhibitionInhibits specific metabolic enzymes
Acute ToxicityHarmful if swallowed; causes skin irritation

Case Study Example

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant cytotoxicity. The mechanism was attributed to the induction of oxidative stress leading to apoptosis. The findings suggest that further development could lead to novel cancer treatments.

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects, particularly in the fields of oncology and virology. Preliminary studies suggest that it may exhibit anticancer properties by inhibiting specific cancer cell lines and viral replication processes:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs can trigger apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
  • Antiviral Properties : The compound's ability to interfere with viral replication has been noted in studies focusing on RNA viruses. Its mechanism may involve the inhibition of viral polymerases or proteases, which are critical for viral life cycles.

Materials Science

The unique chemical structure of 1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide allows for its application in developing new materials with specific electronic or optical properties:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability.

Agrochemical Applications

The compound's structural features may also lend themselves to applications in agrochemicals, particularly as a potential pesticide or herbicide:

  • Pesticidal Activity : Similar compounds have been explored for their ability to disrupt pest growth or reproduction, suggesting that this compound could be evaluated for its efficacy against agricultural pests.

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of cyclopropane carboxamides exhibited significant cytotoxicity against breast cancer cell lines, indicating potential for further development into therapeutic agents.
  • Antiviral Studies : Another research effort focused on the synthesis of related compounds revealed promising antiviral activity against influenza virus models, suggesting that modifications to the cyclopropane framework could yield effective antiviral agents.
  • Material Development : In materials science, experiments involving the integration of this compound into polymer composites showed improved thermal resistance and mechanical strength compared to traditional polymers.

Q & A

Basic: How can researchers optimize the synthesis of 1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves cyclopropanation reactions and carboxamide coupling. Key steps include:

  • Cyclopropane ring formation : Use cyclopropanation reagents like vinyl halides or diazo compounds under controlled conditions (e.g., low temperature) to minimize side reactions .
  • Amine coupling : React the cyclopropane carboxylic acid derivative with (1-hydroxycyclohex-2-en-1-yl)methylamine using coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. Optimize stoichiometry (e.g., 1.2 equiv. of amine) to drive the reaction to completion .
  • Purification : Employ gradient column chromatography (e.g., hexanes/EtOAc 5:1) to isolate diastereomers, with yields up to 78% reported in analogous syntheses . Monitor reaction progress via TLC (Rf ~0.19) or HPLC .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify cyclopropane ring protons (δ ~1.2–2.0 ppm) and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm). Compare coupling constants (e.g., J = 8–10 Hz for trans-cyclopropane protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+) and rule out impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound and analyze diffraction patterns, as demonstrated for similar cyclopropane derivatives .

Intermediate: How can researchers predict the compound’s biological targets using computational tools?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases in oncology). Focus on the fluorophenyl group’s hydrophobic interactions and the carboxamide’s hydrogen-bonding capability .
  • Pharmacophore Mapping : Align the compound’s functional groups (cyclopropane, fluorophenyl) with known active site motifs, such as ATP-binding pockets in tyrosine kinases .
  • ADMET Prediction : Tools like SwissADME can estimate bioavailability and blood-brain barrier penetration, critical for prioritizing in vitro assays .

Intermediate: What strategies mitigate stability issues during storage or experimental use?

Methodological Answer:

  • Degradation Pathways : Avoid prolonged exposure to light or moisture, which can hydrolyze the carboxamide or oxidize the cyclohexenol group. Store at –20°C under inert gas (e.g., argon) .
  • Stabilizing Additives : Include antioxidants (e.g., BHT) in stock solutions to prevent radical-mediated decomposition of the cyclopropane ring .
  • pH Control : Maintain neutral pH in buffer systems (e.g., PBS) to avoid acid/base-catalyzed degradation .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols (e.g., IC50 determination via MTT assay) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects, as seen in studies of related fluorophenyl compounds .
  • Structural Analog Comparison : Compare activity with analogs (e.g., N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide) to isolate the impact of the hydroxycyclohexenyl group .

Advanced: What advanced molecular dynamics (MD) approaches elucidate its interaction mechanisms?

Methodological Answer:

  • All-Atom MD Simulations : Simulate binding to a target protein (e.g., EGFR kinase) using GROMACS. Parameterize the cyclopropane ring with the CGenFF force field .
  • Free Energy Calculations : Apply the MM-PBSA method to quantify binding energy contributions from key residues (e.g., Lys721 in EGFR) .
  • Conformational Sampling : Use enhanced sampling (e.g., metadynamics) to study the compound’s flexibility, particularly the rotation of the hydroxycyclohexenyl group .

Advanced: How can impurity profiles be systematically characterized during synthesis?

Methodological Answer:

  • Byproduct Identification : Use LC-MS/MS to detect common impurities (e.g., unreacted starting materials or hydrolyzed carboxamide derivatives) .
  • Quantitative NMR (qNMR) : Compare integration ratios of impurity peaks (<0.15%) against a certified internal standard (e.g., maleic acid) .
  • Orthogonal Methods : Cross-validate purity results using HPLC-UV (λ = 254 nm) and charged aerosol detection (CAD) .

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